molecular formula C9H5BrClFN2O B1379589 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1791431-60-1

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1379589
M. Wt: 291.5 g/mol
InChI Key: ZNHUQTOUEZXQSW-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole” is an organic molecule that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The molecule also contains a bromo, fluoro, and chloromethyl substituents attached to the phenyl and oxadiazole rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the various substituents. The electron-withdrawing nature of the halogens (bromine, fluorine, and chlorine) could influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the halogen substituents. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The halogens could potentially be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the halogens could increase its molecular weight and possibly influence its solubility and boiling/melting points .

Scientific Research Applications

  • Antimicrobial Agents : A study by Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, including compounds similar to 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. These compounds were evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The study found that the presence of fluorine atoms notably enhanced the antimicrobial properties of these compounds (Parikh & Joshi, 2014).

  • Optical Nonlinearity : Chandrakantha et al. (2011) conducted a study on a series of 1,3,4-oxadiazole derivatives, focusing on their nonlinear optical properties. These compounds showed potential applications in optoelectronics, particularly for optical limiting at certain wavelengths (Chandrakantha et al., 2011).

  • Anti-convulsant and Anti-inflammatory Activities : Bhat et al. (2016) synthesized new 1,3,4-oxadiazole derivatives and evaluated them for anti-convulsant and anti-inflammatory activities. The study also included molecular docking studies, which indicated that these compounds could be good inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

  • Insecticidal Activities : Shi et al. (2000) explored the insecticidal activities of novel 1,3,4-oxadiazole derivatives. These compounds, including 2-fluorophenyl-5-aryl-1,3,4-oxadiazoles, were tested against armyworms, demonstrating significant insecticidal properties (Shi et al., 2000).

  • Anticancer Agents : Vinayak et al. (2017) designed and synthesized novel amine derivatives of 1,3,4-oxadiazole compounds, screening them for anticancer activity against various human cancer cell lines. Some compounds showed high cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2017).

  • Antibacterial and Antifungal Activities : Karthikeyan et al. (2008) synthesized a series of 1,3,4-oxadiazoles, including compounds with 2,4-dichloro-5-fluorophenyl moieties. These compounds were screened for their antibacterial and antifungal activities, with some showing very good antimicrobial activity (Karthikeyan et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, as well as any biological activity it may have .

properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClFN2O/c10-5-1-2-6(7(12)3-5)9-13-8(4-11)15-14-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUQTOUEZXQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PK Godhaviya, PK Patel - International Journal of …, 2015 - search.ebscohost.com
The reaction of benzamidoxime with chloroacetyl chloride in the presence of organic base proceed smoothly under refluxing condition in 2-dichloro ethane to give the corresponding …
Number of citations: 0 search.ebscohost.com

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